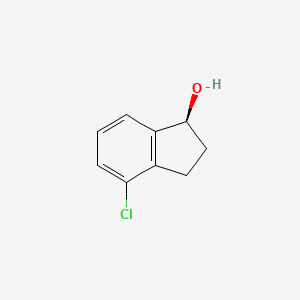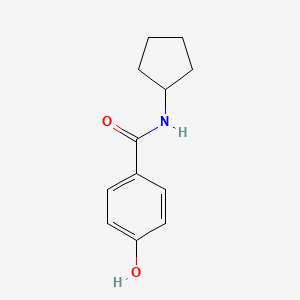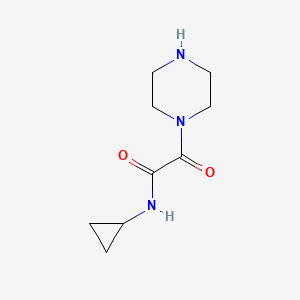![molecular formula C14H15NS B6142918 3-[(benzylsulfanyl)methyl]aniline CAS No. 1019394-69-4](/img/structure/B6142918.png)
3-[(benzylsulfanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(benzylsulfanyl)methyl]aniline” is a chemical compound with the molecular formula C14H15NS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of aniline-based compounds like “this compound” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol has been successfully performed under metal- and solvent-free conditions with a broad range of substrates .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 229.34 g/mol .
Chemical Reactions Analysis
As an amine, “this compound” has the ability to act as a weak organic base . It can accept a proton from water to form substituted ammonium ions .
Applications De Recherche Scientifique
3-[(Benzylsulfanyl)methyl]aniline is used as a starting material for the synthesis of a wide range of organic compounds, such as pharmaceuticals, dyes, and intermediates for organic synthesis. It is also used as a reagent in organic synthesis. It has been used in the synthesis of a wide range of compounds, such as amino acids, peptides, and polymers. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer agents and anti-inflammatory agents.
Mécanisme D'action
3-[(Benzylsulfanyl)methyl]aniline is a reactive aromatic amine that can undergo nucleophilic substitution reactions with a variety of nucleophiles. It can also react with electrophiles, such as halogens, to form aryl halides. It can also be used in the synthesis of aryl sulfonamides and aryl sulfonates.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, compounds synthesized from this compound may have biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[(Benzylsulfanyl)methyl]aniline in laboratory experiments is its availability and low cost. It is also a relatively stable compound and can be stored for long periods of time. However, this compound is a highly reactive compound and should be handled with care. It should not be exposed to air or moisture and should be stored in a cool, dry place.
Orientations Futures
Future research on 3-[(Benzylsulfanyl)methyl]aniline could focus on the development of new synthetic methods for the synthesis of compounds derived from this compound. Additionally, research could focus on the development of new applications for this compound, such as its use as a reagent in organic synthesis. Research could also focus on the development of new compounds derived from this compound, such as pharmaceuticals, dyes, and polymers. Finally, research could focus on the development of new methods for the synthesis of this compound itself, such as the use of alternative starting materials or catalysts.
Méthodes De Synthèse
3-[(Benzylsulfanyl)methyl]aniline is synthesized from the reaction of aniline and benzylsulfanylmethyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from 0 to 50°C. The reaction typically requires a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
3-(benzylsulfanylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOMKQSVAMAMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)




![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)
